Tert-butyl 2-amino-4-chloro-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzoic acid and features a tert-butyl ester group, an amino group, a chloro substituent, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: The major product is 2-nitro-4-chloro-3-methoxybenzoate.
Reduction: The major product is 2-alkylamino-4-chloro-3-methoxybenzoate.
Hydrolysis: The major product is 2-amino-4-chloro-3-methoxybenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-chloro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl 2-amino-4-chloro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 2-amino-4-chloro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl ester, amino, chloro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-4-chloro-3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-6-8(13)10(16-4)9(7)14/h5-6H,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGZZIYMIDCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.